molecular formula C18H15NO7 B2438150 (Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate CAS No. 125143-10-4

(Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate

Cat. No. B2438150
CAS RN: 125143-10-4
M. Wt: 357.318
InChI Key: RTPOLERUBHIQDT-WQRHYEAKSA-N
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Description

(Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate, also known as ANVA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ANVA is a derivative of trans-anethole, which is a natural compound found in anise oil. ANVA is a yellow crystalline powder with a molecular weight of 379.36 g/mol and a melting point of 119-121°C.

Scientific Research Applications

Cytotoxic Compounds and Reactions

Behzadi and Owen (1974) explored the reactions of various methanesulphonates, including 2-(p-nitrophenyl)- and 1-(p-nitrophenyl)-2-(phenylthio)ethyl methanesulphonate, identifying the products formed mainly through NMR spectroscopy. They observed that solvolysis in acetic acid or methanol proceeds under kinetic control, giving secondary acetates or secondary methyl ethers. These findings are relevant for understanding the behavior of compounds related to (Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate in different chemical environments (Behzadi & Owen, 1974).

Hydroxyl Protecting Groups

Daragics and Fügedi (2010) reported on the (2-nitrophenyl)acetyl (NPAc) group, a protective group for hydroxyl functions. The study demonstrated the stability of (2-nitrophenyl)acetates under various carbohydrate transformations and their selective removal, suggesting potential applications in synthetic chemistry involving compounds like (Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate (Daragics & Fügedi, 2010).

Herbicidal Activity of Geometrical Isomers

Hayashi and Kouji (1990) synthesized and analyzed the E and Z geometrical isomers of a complex acetate compound, similar in structure to (Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate. They found no significant difference in herbicidal effects between these isomers on various weeds, indicating the importance of molecular geometry in the biological activity of such compounds (Hayashi & Kouji, 1990).

Fluorescent Probes for Metal Ion Detection

Wang et al. (2015) developed a cyanostilbene derivative similar to the compound of interest, which exhibited aggregation-induced emission (AIE) and could be used as a fluorescent probe for detecting Hg(2+) ions. This research highlights potential applications in environmental monitoring and analytical chemistry for derivatives of (Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate (Wang et al., 2015).

Polymer Catalysis

Shinkai and Kunitake (1977) investigated the reaction of dodecanethiol with 4-nitrophenyl acetate in the presence of polymeric micelles. Their findings on the enhanced esterolytic reactivity of these complexes are relevant for understanding the catalytic potential of polymers in reactions involving acetate compounds (Shinkai & Kunitake, 1977).

properties

IUPAC Name

[2-[(Z)-2-acetyloxy-2-(4-nitrophenyl)ethenoxy]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO7/c1-12(20)25-17-6-4-3-5-16(17)24-11-18(26-13(2)21)14-7-9-15(10-8-14)19(22)23/h3-11H,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPOLERUBHIQDT-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1OC=C(C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC=C1O/C=C(/C2=CC=C(C=C2)[N+](=O)[O-])\OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate

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